4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with dimethyl groups and a pyrrolidine ring attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors through various methods, including cyclization reactions and functionalization of preformed pyrrolidine rings.
Attachment of the Pyridin-3-ylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring with pyridin-3-ylsulfonyl chloride under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Ether Linkage Formation: The final step involves the formation of the ether linkage between the pyrimidine and pyrrolidine rings, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine or pyrrolidine derivatives.
Scientific Research Applications
4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with the pyrrolidine ring.
Pyrimidine Derivatives: Compounds such as 2,4,6-trimethylpyrimidine and 4,6-dimethyl-2-(methylthio)pyrimidine share structural similarities with the pyrimidine ring.
Uniqueness
4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the combination of its pyrimidine and pyrrolidine rings, along with the presence of the pyridin-3-ylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
4,6-dimethyl-2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-11-8-12(2)18-15(17-11)22-13-5-7-19(10-13)23(20,21)14-4-3-6-16-9-14/h3-4,6,8-9,13H,5,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQBOFHCHBKOCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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